molecular formula C8H5N3O3S B13201887 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13201887
M. Wt: 223.21 g/mol
InChI Key: KDJNDEPGRGASMM-UHFFFAOYSA-N
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Description

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 100-150°C)

    Catalysts: Acidic or basic catalysts depending on the specific reaction pathway

    Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents

    Reduction: Reduction of functional groups using reducing agents

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development

    Organic Synthesis: Intermediate in the synthesis of more complex molecules

    Material Science: Component in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid
  • 6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-3-carboxylic acid

Uniqueness

6-Oxo-2-(1,3-thiazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5N3O3S

Molecular Weight

223.21 g/mol

IUPAC Name

6-oxo-2-(1,3-thiazol-4-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H5N3O3S/c12-7-4(8(13)14)1-9-6(11-7)5-2-15-3-10-5/h1-3H,(H,13,14)(H,9,11,12)

InChI Key

KDJNDEPGRGASMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)C2=CSC=N2)C(=O)O

Origin of Product

United States

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